Cas no 2172043-19-3 (2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)

2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid
- 2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid
- EN300-1491364
- 2172043-19-3
-
- インチ: 1S/C26H30N2O5/c1-17(25(31)28-14-18(15-28)13-24(29)30)7-6-12-27-26(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,17-18,23H,6-7,12-16H2,1H3,(H,27,32)(H,29,30)
- InChIKey: MMGHSQFBLPSRCU-UHFFFAOYSA-N
- SMILES: O=C(C(C)CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 10
- 複雑さ: 685
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 3.3
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491364-10000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491364-50mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491364-1000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491364-500mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491364-100mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491364-250mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491364-1.0g |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1491364-2500mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491364-5000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]azetidin-3-yl}acetic acid |
2172043-19-3 | 5000mg |
$9769.0 | 2023-09-28 |
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acidに関する追加情報
Compound CAS No. 2172043-19-3: 2-{1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoyl]azetidin-3-yl}acetic Acid
The compound with CAS number 2172043-19-3, known as 2-{1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoyl]azetidin-3-yl}acetic acid, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activity. Recent studies have highlighted its role in various therapeutic applications, making it a subject of interest for researchers and pharmaceutical developers.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a crucial role in stabilizing the molecule during synthesis and ensures its bioavailability. The azetidine ring, a four-membered cyclic amine, contributes to the molecule's stability and pharmacokinetic properties. Additionally, the presence of a methyl group at the 2-position of the pentanoyl chain enhances the compound's lipophilicity, which is essential for its interaction with biological targets.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed multi-step strategies involving peptide coupling, ring-closing metathesis, and selective deprotection to achieve high yields and purity. These methods have been optimized to minimize side reactions and ensure the integrity of the Fmoc group throughout the synthesis process. The use of state-of-the-art analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has facilitated precise characterization of the compound.
The biological activity of this compound has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its potent inhibitory effects on specific enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, studies on its pharmacokinetics reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development. These findings underscore its suitability as a lead compound for further therapeutic exploration.
In terms of applications, this compound holds promise in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate key inflammatory mediators makes it a compelling candidate for drug discovery programs targeting these conditions. Additionally, ongoing research is exploring its potential in cancer therapy due to its ability to inhibit oncogenic signaling pathways.
The development of this compound represents a significant milestone in medicinal chemistry. Its unique structure, combined with advanced synthetic techniques and promising biological activity, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, it is anticipated that this compound will pave the way for innovative treatments addressing unmet medical needs.
2172043-19-3 (2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid) Related Products
- 1706508-25-9((E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide)
- 2128304-54-9(Fenebrutinib HCl)
- 1456608-94-8(CEP-40125 RXDX-107)
- 1443328-96-8(2,2,2-trifluoro-1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanone)
- 1314696-34-8(2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid)
- 2172605-91-1(5-ethyl-3-iodo-1-methyl-1H-1,2,4-triazole)
- 334757-72-1(2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid)
- 1239515-21-9((3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine)
- 1854932-31-2(Ethyl 2-amino-3-chloro-4-fluorobenzoate)
- 2172526-72-4(2,4-dimethyl-7-azaspiro5.6dodecan-8-one)




